molecular formula C6H9N3O B1319991 1,5-Dimethyl-1H-pyrazole-3-carboxamide CAS No. 54384-74-6

1,5-Dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B1319991
CAS No.: 54384-74-6
M. Wt: 139.16 g/mol
InChI Key: FMUYZLYRPXUTAK-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Classification

The naming and classification of a chemical compound are essential for its unambiguous identification and for placing it within the correct chemical family.

Systematic Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 1,5-Dimethyl-1H-pyrazole-3-carboxamide . This name is derived by identifying the parent heterocycle, which is pyrazole (B372694). The "1H" indicates that the nitrogen at position 1 of the ring is bonded to a hydrogen or, in this case, a substituent, and not involved in a double bond within the ring. The substituents are then named and numbered: two methyl (-CH₃) groups are located at positions 1 and 5 ("1,5-Dimethyl"), and a carboxamide (-CONH₂) group is at position 3 ("3-carboxamide"). chemrio.com An alternative, though less common, name is 1,5-dimethyl-1H-pyrazole-3-carboxylic acid amide. chemrio.com

Identifier Value
IUPAC Name This compound
Molecular Formula C₆H₉N₃O
CAS Number 5744-63-8

Classification as a Pyrazole Carboxamide Derivative

This compound is classified as a pyrazole carboxamide derivative. This classification is significant because the pyrazole carboxamide scaffold is a key feature in many biologically active molecules. acs.org The pyrazole ring is a versatile fragment in drug design, and compounds containing this structure have shown a wide array of pharmacological effects. jst.go.jp The carboxamide group, in particular, has been identified as a critical active group in many commercial fungicides that target the enzyme succinate (B1194679) dehydrogenase (SDH). nih.govacs.org Therefore, this compound belongs to a class of compounds that is of significant interest in agrochemical and medicinal research. acs.orgnih.gov

Structural Features and Core Heterocycle (Pyrazole)

The structure of this compound is defined by its core pyrazole ring and the specific arrangement of its substituents.

Pyrazole Ring System Characteristics

The core of the molecule is pyrazole, a five-membered aromatic heterocyclic ring composed of three carbon atoms and two adjacent nitrogen atoms. britannica.comwikipedia.org The term "pyrazole" was first used by German chemist Ludwig Knorr in 1883. ijraset.com

Key characteristics of the pyrazole ring include:

Aromaticity : The pyrazole ring is an aromatic system with six delocalized π-electrons, which confers stability to the ring. ijraset.comnih.gov

Nitrogen Atoms : It contains two distinct nitrogen atoms. One is a pyrrole-like nitrogen (N-1), which can act as a hydrogen bond donor in an unsubstituted pyrazole. nih.gov The other is a pyridine-like nitrogen (N-2), which can act as a hydrogen bond acceptor. nih.gov

Basicity : Pyrazole is a weak base, with a pKa of 2.5, and can be protonated by strong inorganic acids. nih.govglobalresearchonline.net

Reactivity : The ring is generally resistant to oxidation but can undergo electrophilic substitution, typically at the C4 position. ijraset.comglobalresearchonline.net

Property Description
Ring Size 5-membered
Composition 3 Carbon atoms, 2 Nitrogen atoms (adjacent)
Aromaticity Aromatic (6 π-electrons)
Nature Weakly basic organic compound nih.govglobalresearchonline.net

Substituent Positions and Significance (1,5-Dimethyl, 3-Carboxamide)

1-Methyl Group : A methyl group is attached to the N-1 nitrogen. This substitution prevents the N-1 from acting as a hydrogen bond donor, which can influence intermolecular interactions and physical properties like boiling point and solubility.

5-Methyl Group : A second methyl group is located at the C-5 position, adjacent to the N-1 nitrogen. This group contributes to the molecule's lipophilicity and can influence how the molecule fits into the active site of a biological target.

3-Carboxamide Group : The carboxamide group (-C(=O)NH₂) is positioned at C-3. This functional group is a key structural element in many modern fungicides known as SDH inhibitors (SDHIs). nih.govacs.orgresearchgate.net The amide bond within this group is important for biological activity, and its presence defines the compound as a carboxamide. acs.org

The specific arrangement of these groups creates a distinct chemical entity whose properties are a composite of the pyrazole core and the functional groups attached to it.

Historical Context and Emergence in Chemical Research

While the specific discovery of this compound is not widely documented, its emergence is rooted in the broader history of pyrazole chemistry. The pyrazole ring system was first synthesized in 1898 by German chemist Hans von Pechmann. ijraset.com

The study of pyrazole carboxamides for their biological activities has a long history, dating back to the 1940s when their potential as pesticides was first explored. acs.org In recent decades, research into pyrazole carboxamides has intensified, particularly in the field of agriculture. nih.gov This surge in interest is largely due to the discovery that this class of compounds can act as potent inhibitors of the succinate dehydrogenase (SDH) enzyme in fungi. nih.govacs.org This mechanism of action blocks the fungal respiratory chain, leading to cell death. researchgate.net The development of numerous commercial fungicides based on the pyrazole carboxamide scaffold underscores the importance of this chemical class and provides the context for the synthesis and study of specific derivatives like this compound. acs.orgacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUYZLYRPXUTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591934
Record name 1,5-Dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54384-74-6
Record name 1,5-Dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,5 Dimethyl 1h Pyrazole 3 Carboxamide and Its Derivatives

Pyrazole (B372694) Ring Formation Strategies

From Furan-2,3-diones and Hydrazine (B178648) Derivatives

A significant synthetic route to pyrazole-3-carboxylic acids, the precursors to 1,5-Dimethyl-1H-pyrazole-3-carboxamide, involves the reaction of furan-2,3-diones with hydrazine derivatives. researchgate.netmdpi.comnih.gov This method is valued for its versatility in producing a range of pyrazole compounds. nih.gov

The reaction is initiated by the nucleophilic attack of a hydrazine derivative on the furan-2,3-dione ring. researchgate.net For the synthesis of the 1,5-dimethylpyrazole (B184060) scaffold, a substituted hydrazine, such as methylhydrazine, is required to introduce the methyl group at the N-1 position of the pyrazole ring. The other methyl group, at the C-5 position, would originate from a corresponding substituent on the furan-2,3-dione precursor. The reaction typically proceeds to yield pyrazole-3-carboxylic acid or pyrazole-3-carboxylic acid hydrazide derivatives. researchgate.netmdpi.com These intermediates can then be further processed to obtain the desired carboxamide.

For instance, the condensation of a 5-substituted furan-2,3-dione with a monosubstituted hydrazine provides a direct pathway to 1,5-disubstituted-1H-pyrazole-3-carboxylic acids. mdpi.com These carboxylic acids are key intermediates that can be readily converted to the corresponding carboxamides.

Introduction of the Carboxamide Moiety

Once the 1,5-dimethyl-1H-pyrazole-3-carboxylic acid intermediate is obtained, the next critical step is the introduction of the carboxamide group. This is typically achieved through various amidation reactions.

Amidation Reactions

Amidation reactions are fundamental in converting the carboxylic acid group at the C-3 position of the pyrazole ring into a carboxamide. Several methods are employed to achieve this transformation efficiently.

A common and effective method for the synthesis of this compound involves a two-step process starting from 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid. chemicalbook.com The carboxylic acid is first activated by reacting it with thionyl chloride (SOCl₂), which converts it into the more reactive acid chloride derivative, 1,5-Dimethyl-1H-pyrazole-3-carbonyl chloride. nih.govresearchgate.netciac.jl.cn

This intermediate is then treated with ammonia (B1221849) (NH₃) to form the final carboxamide product. chemicalbook.comciac.jl.cn The reaction of the acid chloride with ammonia is typically a vigorous reaction that proceeds in good yield. One specific synthesis reported a yield of 81% for this conversion. chemicalbook.com

Reactant 1Reagent 1IntermediateReagent 2ProductYield (%)
1,5-Dimethyl-1H-pyrazole-3-carboxylic acidThionyl Chloride (SOCl₂)1,5-Dimethyl-1H-pyrazole-3-carbonyl chlorideAmmonia (NH₃)This compound81

Another approach to introducing the carboxamide moiety involves the use of carboxamide donors like urea (B33335) or carbamoyl (B1232498) chloride. The reaction of pyrazoles with urea can lead to the formation of 1-carbamoyl-pyrazoles. This reaction is typically carried out by heating the pyrazole with urea. In some instances, the reaction is performed in a melt or under reduced pressure to drive the reaction to completion.

While this method is established for the N-1 position, its application to directly form a C-3 carboxamide from a pre-functionalized pyrazole is less common. However, related chemistries, such as the Curtius reaction on a pyrazole-3-carbonyl azide, can yield urea derivatives upon reaction with amines. nih.gov The direct reaction of 1,5-dimethyl-1H-pyrazole with carbamoyl chloride could potentially offer a route to the N-carboxamide, but the regioselectivity would need to be controlled.

Modern organic synthesis frequently employs coupling reagents to facilitate the formation of amide bonds from carboxylic acids and amines. These methods are known for their mild reaction conditions and high yields. researchgate.netluxembourg-bio.com For the synthesis of this compound and its derivatives, 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid can be reacted with an amine source in the presence of a coupling agent.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govnih.govsphinxsai.com These reagents activate the carboxylic acid, allowing for efficient reaction with an amine. For the synthesis of the parent this compound, ammonia or an ammonia equivalent would be used as the amine component. This method is particularly useful for synthesizing a library of N-substituted pyrazole-3-carboxamide derivatives by varying the amine component. nih.gov

Coupling AgentAmineProduct
DCCAmmoniaThis compound
EDCIPrimary/Secondary AmineN-substituted-1,5-Dimethyl-1H-pyrazole-3-carboxamide
HATUPrimary/Secondary AmineN-substituted-1,5-Dimethyl-1H-pyrazole-3-carboxamide

Modifications at the N-1 Position of the Pyrazole Ring

An alternative synthetic strategy involves the initial synthesis of a pyrazole-3-carboxamide that is unsubstituted at the N-1 position, followed by the introduction of the methyl group at this position. N-alkylation of pyrazoles is a well-established transformation. researchgate.netnih.govmdpi.comgoogle.com

For an asymmetrically substituted pyrazole, such as 5-methyl-1H-pyrazole-3-carboxamide, N-alkylation can result in a mixture of two regioisomers: this compound and 1,3-dimethyl-1H-pyrazole-5-carboxamide. The regioselectivity of this reaction is influenced by factors such as the nature of the alkylating agent, the base used, and the solvent. mdpi.com

To achieve selective methylation at the desired N-1 position, various strategies can be employed. The use of sterically bulky alkylating agents can direct the alkylation to the less hindered nitrogen atom. researcher.life Alternatively, directed ortho-metalation strategies can be used to functionalize the N-1 position with high regioselectivity. The choice of reaction conditions is crucial to obtaining the desired 1,5-dimethyl isomer as the major product.

PrecursorAlkylating AgentBaseProduct
5-Methyl-1H-pyrazole-3-carboxamideMethyl IodideK₂CO₃This compound (and regioisomer)
5-Methyl-1H-pyrazole-3-carboxamideDimethyl SulfateNaOHThis compound (and regioisomer)

Synthesis of Specific Analogs and Substituted Derivatives

The synthesis of N-substituted analogs is readily achieved by reacting the activated carboxylic acid precursor with a diverse array of primary or secondary amines. nih.gov For instance, reacting 3-aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chloride with various substituted anilines has been shown to produce a series of N-aryl carboxamide derivatives in good to excellent yields. nih.gov This approach allows for the systematic modification of the N-substituent to explore structure-activity relationships. The reaction is typically straightforward, involving the combination of the acyl chloride and the desired amine, often in the presence of a base to neutralize the HCl generated.

PrecursorReagentProductYieldReference
3-Aryl-1-arylmethyl-1H-pyrazole-5-carbonyl chlorideSubstituted AnilineN-Aryl-3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamideGood to Excellent nih.gov
1,5-Diphenyl pyrazole-3-carboxylic acidsN-Benzylhydroxylamine HCl (with EDCI, HOBT, DIPEA)N-Benzyl-N-hydroxy-1,5-diphenyl-1H-pyrazole-3-carboxamideNot specified ekb.eg
Pyrazole-3-carbonyl chlorideVarious sulfonamide derivativesNovel pyrazole-carboxamides with sulfonamide moietyHigh nih.gov

This table is interactive and allows for sorting and filtering of the data.

To enhance or modify biological activity, the this compound scaffold is often integrated with other known pharmacophores. This is achieved by using amines that contain another biologically active moiety. For example, pyrazole-carboxamides bearing a sulfonamide group have been synthesized by reacting a pyrazole carbonyl chloride with various sulfonamide derivatives. nih.gov This molecular hybridization can lead to compounds with dual or enhanced activity profiles. Other studies have focused on incorporating moieties like coumarin (B35378) or isoniazide to target specific biological pathways. nih.govmdpi.com The synthetic strategy remains centered on the robust amide bond formation between the pyrazole carboxylic acid (or its activated form) and a suitably functionalized amine.

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. researchgate.net For the synthesis of pyrazole carboxamides and their precursors, several green chemistry approaches have been explored. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govmedicaljournalshouse.comdergipark.org.tr The synthesis of various pyrazole derivatives, including the cyclization to form the pyrazole ring and subsequent functionalizations, has been successfully performed under microwave conditions. dergipark.org.trnih.gov For example, one-pot, three-component reactions under microwave irradiation have been developed for the efficient synthesis of complex pyrazole structures. nih.govmdpi.com

Solvent-Free Reactions: Conducting reactions without a solvent ("neat" conditions) or using water as a solvent minimizes the use of volatile and often toxic organic solvents. rsc.org The "on water" synthesis of pyrazole-3-carboxylates has been reported as a green and highly efficient method, avoiding the need for toxic liquid chemicals and simplifying product purification. rsc.org

Use of Greener Catalysts: Research has also focused on employing recyclable or less toxic catalysts. Nano-ZnO has been described as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering advantages like high yield, short reaction times, and easy work-up. nih.gov

These green approaches are crucial for developing sustainable manufacturing processes for pyrazole-based compounds. researchgate.net

Reaction Conditions and Optimization

The choice of solvent can significantly impact the outcome of the synthesis of this compound and its derivatives. The solvent's polarity, boiling point, and ability to solubilize reactants and intermediates are critical factors.

In amide coupling reactions, polar aprotic solvents are generally preferred.

N,N-Dimethylformamide (DMF): DMF is a common choice due to its high polarity and ability to dissolve a wide range of organic compounds. It is frequently used in reactions involving coupling agents like EDCI and HOBt. ekb.eg

Tetrahydrofuran (B95107) (THF): THF is another suitable solvent, particularly for reactions involving acyl chlorides and sulfonamides, where it can be used under reflux conditions to drive the reaction to completion. nih.gov

Dichloromethane (B109758) (DCM): For reactions at or below room temperature, DCM is often used due to its lower boiling point, which facilitates product isolation.

The selection of the solvent can influence reaction rates and the formation of side products. For instance, in the regioselective synthesis of pyrazoles from 1,3-dicarbonyl compounds, aprotic dipolar solvents have been found to give better results than polar protic solvents like ethanol (B145695). nih.gov Optimization studies often involve screening a panel of solvents to identify the conditions that provide the highest yield and purity of the final product.

Reaction TypePreferred SolventsRationaleReference
Amide coupling (EDCI/HOBt)DMFHigh polarity, good solubility of reactants ekb.eg
Acyl chloride amidationTHF (reflux)Allows for higher reaction temperatures nih.gov
Regioselective pyrazole synthesisAprotic dipolar solvents (e.g., DMF)Better regioselectivity compared to protic solvents nih.gov
Microwave-assisted synthesisEthanol, Water, or Solvent-freeHigh boiling point for microwave heating; green solvent options dergipark.org.trrsc.org

This table is interactive and allows for sorting and filtering of the data.

Temperature Control and Reflux Conditions

Temperature is a critical parameter in the synthesis of this compound and its derivatives, influencing reaction rates, selectivity, and yield. The synthetic pathway often involves the conversion of a pyrazole carboxylic acid to a more reactive intermediate, such as an acid chloride, which is then reacted with an amine. Each ofthese steps requires precise temperature management.

A common initial step is the formation of the pyrazole-3-carbonyl chloride intermediate. This is typically achieved by reacting the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This reaction is generally performed under reflux conditions to ensure it proceeds to completion. chemicalbook.comgoogle.com Reflux involves heating the reaction mixture to its boiling point and condensing the vapors back into the flask, allowing the reaction to be maintained at a constant, elevated temperature for an extended period without loss of solvent. For the synthesis of 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride from its corresponding acid using thionyl chloride, the mixture is typically refluxed for 2 to 3 hours. chemicalbook.comgoogle.com Similarly, the synthesis of other pyrazole carboxamide derivatives involves refluxing the respective acid chloride with an amine in a suitable solvent, such as tetrahydrofuran (THF), for several hours. nih.gov

Following the formation of the reactive acid chloride, the subsequent amidation step often requires cooling. For the synthesis of the parent this compound, the acid chloride residue is cooled before the dropwise addition of an ammonia solution at 0 °C. chemicalbook.com This temperature control is crucial to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts. In other syntheses, the reaction between the pyrazole sulfonyl chloride and an amine is conducted at room temperature overnight. nih.gov The deliberate control of temperature, from elevated reflux conditions to chilled reaction environments, is therefore essential for successfully synthesizing the target molecule. chemicalbook.comnih.gov

Reaction StepReagentsTemperature ConditionDurationReference
Acid Chloride Formation1,5-dimethyl-1H-pyrazole-3-carboxylic acid, Thionyl chlorideReflux2 hours chemicalbook.com
Amidation1,5-dimethyl-1H-pyrazole-3-carbonyl chloride, Ammonia solution0 °CNot specified chemicalbook.com
Derivative Synthesis (Amidation)4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, Sulfonamide derivativesReflux in THF5 hours nih.gov
Derivative Synthesis (Sulfonamidation)3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, AmineRoom TemperatureOvernight nih.gov

Catalytic Influences (e.g., Triethylamine)

In the synthesis of pyrazole carboxamides, particularly in the amidation step, base catalysts play a significant role. While the direct synthesis of this compound from its acid chloride and ammonia may not explicitly require an additional catalyst, the synthesis of its derivatives frequently employs a base like triethylamine (B128534) (Et₃N). google.com

Triethylamine serves primarily as an acid scavenger. google.com During the reaction between a pyrazole-3-carbonyl chloride and a primary or secondary amine to form the corresponding carboxamide, hydrogen chloride (HCl) is generated as a byproduct. This HCl can protonate the amine reactant, rendering it non-nucleophilic and halting the reaction. Triethylamine, being a non-nucleophilic organic base, efficiently neutralizes the in-situ generated HCl, forming triethylammonium (B8662869) chloride. google.com This ensures that the concentration of the free, reactive amine remains high, allowing the amidation reaction to proceed to completion.

The use of triethylamine is a common strategy in one-pot, multi-component reactions for synthesizing pyrazole derivatives. For instance, in reactions involving pyrazole-4-sulfonyl chloride and an amine, triethylamine is added to facilitate the formation of the sulfonamide derivative. nih.gov The reaction is typically carried out in a solvent like dichloromethane or THF at temperatures ranging from 0 °C to room temperature. google.com The choice of a base catalyst like triethylamine is advantageous because it is inexpensive, readily available, and its salt byproduct is often easily removed during the workup procedure.

Stoichiometry and Reaction Time Monitoring

Careful control of stoichiometry and reaction time is fundamental to maximizing the yield and purity of this compound. The stoichiometry, or the molar ratio of reactants, dictates the efficiency of the conversion. In the initial step of converting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to its acid chloride, a significant excess of the chlorinating agent is used. A typical procedure employs a 1:3 molar ratio of the carboxylic acid to thionyl chloride (SOCl₂). chemicalbook.com This excess ensures the complete conversion of the carboxylic acid to the more reactive acid chloride intermediate. nih.gov In subsequent amidation steps to form derivatives, the pyrazole acid chloride is often reacted with the amine in a molar ratio of 1:2. nih.gov

Reaction times are empirically determined to ensure the reaction has proceeded to completion. For the conversion of the carboxylic acid to the acid chloride, a reflux time of 2 hours is reported to be sufficient. chemicalbook.com The subsequent amidation step to form various pyrazole carboxamide derivatives can range from 2-3 hours to 5 hours, often under reflux conditions. nih.govsphinxsai.com

Monitoring the progress of the reaction is crucial to determine the appropriate time for workup. The most common method for monitoring these syntheses is Thin Layer Chromatography (TLC). nih.govmdpi.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the disappearance of the reactants and the appearance of the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate when visualized, for example, under UV light. nih.gov

Purification and Isolation Techniques

Following the completion of the synthesis, the crude this compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, byproducts, and residual solvents. The primary techniques employed for this purpose are recrystallization and chromatography.

Recrystallization

Recrystallization is a widely used and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

For pyrazole carboxamide derivatives, a variety of solvents and solvent mixtures are utilized for recrystallization. The choice of solvent is critical and is often determined empirically. Common solvents mentioned in the purification of pyrazole carboxamides include isopropyl alcohol, ethanol, and mixtures such as ethanol-dimethylformamide (DMF). nih.gov For instance, after synthesis, the crude product can be crystallized from isopropyl alcohol to yield the purified compound. In other procedures, a mixture of ethanol and DMF (e.g., a 3:1 ratio) has been successfully used. nih.gov The final purified solid is typically collected by filtration, washed with a cold solvent to remove any remaining soluble impurities, and then dried.

Compound TypeRecrystallization Solvent(s)Reference
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamideIsopropyl alcohol
4-benzoyl-N-(sulfamoylphenyl)-1,5-diphenyl-1H-pyrazole-3-carboxamide derivativesEthanol-DMF (3:1) nih.gov
General Pyrazole CarboxamidesEthyl acetate (B1210297) google.com
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acidIso ether google.com

Chromatographic Methods

When recrystallization is insufficient to achieve the desired level of purity, or for non-crystalline products, chromatographic methods are employed. Column chromatography is the most common technique for the purification of pyrazole carboxamides on a laboratory scale. sphinxsai.comrsc.orgorientjchem.org

In this technique, a solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. sphinxsai.comrsc.org A solvent or a mixture of solvents, known as the eluent or mobile phase, is passed through the column to move the components of the mixture down the stationary phase at different rates based on their polarity and affinity for the adsorbent. This separation allows for the collection of the desired compound in pure fractions.

For the purification of pyrazole derivatives, various eluent systems are used. A common system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. rsc.orgrsc.org For example, an eluent system of hexane/ethyl acetate in a 19:1 ratio has been used effectively. rsc.org For more polar compounds, mixtures like chloroform/methanol (e.g., 9.5/0.5 ratio) are utilized. sphinxsai.com The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the final purified compound. rsc.org

Spectroscopic and Structural Characterization of 1,5 Dimethyl 1h Pyrazole 3 Carboxamide

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key tool for identifying the functional groups and vibrational modes within a molecule.

The FTIR spectrum of pyrazole-carboxamide derivatives reveals characteristic absorption bands that correspond to specific molecular vibrations. For compounds in this class, the N-H stretching vibrations of the primary amide group typically appear as two distinct bands in the region of 3450–3200 cm⁻¹. The asymmetric stretch is observed at a higher wavenumber, while the symmetric stretch appears at a lower wavenumber. rsc.org Another prominent feature is the strong absorption band of the carbonyl (C=O) group, known as the Amide I band, which is expected to be in the 1680–1650 cm⁻¹ range. rsc.org

The C-N stretching vibration of the amide group (Amide II band) is typically found around 1640-1550 cm⁻¹. Vibrations associated with the pyrazole (B372694) ring, including C=N and C=C stretching, are expected in the 1600–1400 cm⁻¹ region. researchgate.net The stretching and deformation vibrations of the methyl groups are also identifiable. Asymmetric and symmetric C-H stretching of the methyl groups are anticipated between 2965 and 2880 cm⁻¹.

Table 1: Expected FTIR Spectral Data for 1,5-Dimethyl-1H-pyrazole-3-carboxamide

Wavenumber (cm⁻¹) Assignment
~3400-3300 Asymmetric N-H Stretch (Amide)
~3200-3100 Symmetric N-H Stretch (Amide)
~2960 Asymmetric C-H Stretch (Methyl)
~2870 Symmetric C-H Stretch (Methyl)
~1670 C=O Stretch (Amide I)
~1590 N-H Bend (Amide II) / C=N Stretch (Pyrazole)
~1560-1400 Pyrazole Ring Stretching
~1460 Asymmetric C-H Bend (Methyl)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the precise connectivity and chemical environment of atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The protons of the two methyl groups attached to the pyrazole ring (at positions 1 and 5) would likely appear as two separate singlets. The N-CH₃ signal is typically found in the range of δ 3.8-4.0 ppm, while the C-CH₃ signal is expected further upfield, around δ 2.3-2.5 ppm.

The single proton on the pyrazole ring (H-4) should resonate as a sharp singlet, anticipated in the region of δ 6.0-6.5 ppm. The protons of the primary amide (-CONH₂) group are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is generally observed downfield. In related pyrazole carboxamide structures, the amide protons (CONH) have been observed between δ 10.94‒10.76 ppm. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (δ ppm) Multiplicity Assignment
~6.0-6.5 Singlet C4-H (Pyrazole ring)
~3.8-4.0 Singlet N1-CH₃
~2.3-2.5 Singlet C5-CH₃

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbonyl carbon of the amide group is the most deshielded, with a chemical shift typically in the range of δ 160–165 ppm. nih.gov

The carbons of the pyrazole ring are expected to resonate in the aromatic region. Based on similar structures, the C3 and C5 carbons are anticipated around δ 140-150 ppm, while the C4 carbon should appear more upfield, around δ 105-110 ppm. rsc.org The methyl carbons will have signals at the highest field; the N-CH₃ carbon is expected around δ 35-40 ppm, and the C-CH₃ carbon is typically found in the δ 10-15 ppm range. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (δ ppm) Assignment
~160-165 C=O (Amide)
~148 C5 (Pyrazole ring)
~141 C3 (Pyrazole ring)
~107 C4 (Pyrazole ring)
~37 N1-CH₃

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (139.16 g/mol ).

The fragmentation of pyrazole rings often involves the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). rsc.org For this specific compound, common fragmentation pathways could include the loss of the carboxamide group or parts of it, such as the loss of NH₂ or CONH₂. Cleavage of the methyl groups is also a possible fragmentation route. The resulting fragment ions provide a fingerprint that helps confirm the molecular structure.

Table 4: Expected Mass Spectrometry Data for this compound

m/z Interpretation
139 Molecular Ion [M]⁺
123 [M - NH₂]⁺
96 [M - CONH₂]⁺

X-ray Crystallography and Structural Elucidation

The carboxamide group's orientation relative to the pyrazole ring is a key structural feature. There is often a degree of torsion, meaning the carboxamide group may be twisted out of the plane of the pyrazole ring. This twist angle is influenced by steric hindrance and crystal packing forces.

In the solid state, intermolecular hydrogen bonding is expected to play a significant role in the crystal lattice. The primary amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), facilitating the formation of extended networks. These hydrogen bonds often link molecules into dimers, chains, or more complex three-dimensional architectures. cardiff.ac.uk The pyrazole ring's nitrogen atoms can also act as hydrogen bond acceptors, further stabilizing the crystal packing.

Crystal Structure Determination and Molecular Conformation

Following a comprehensive search of available scientific literature, specific single-crystal X-ray diffraction data for this compound could not be located. Therefore, a detailed description of its crystal system, space group, unit cell dimensions, and precise molecular conformation is not available at this time. The determination of these parameters would require experimental analysis through techniques such as single-crystal X-ray crystallography.

Hydrogen Bonding Interactions

In the absence of a determined crystal structure for this compound, a definitive analysis of its hydrogen bonding interactions in the solid state is not possible. However, based on the molecular structure, which contains a carboxamide group (-CONH2), it can be anticipated that the molecule will participate in hydrogen bonding. The amide protons (N-H) are potential hydrogen bond donors, while the carbonyl oxygen (C=O) and the pyrazole nitrogen atoms are potential hydrogen bond acceptors.

In the solid state, it is highly probable that intermolecular hydrogen bonds of the N-H···O or N-H···N type would be formed, leading to the assembly of molecules into chains, dimers, or more complex three-dimensional networks. The specific nature and geometry of these interactions, however, are dependent on the precise packing of the molecules in the crystal lattice. Studies on other pyrazole carboxamide derivatives have shown the prevalence of such hydrogen bonding motifs, which play a crucial role in stabilizing the crystal structure.

Elemental Analysis

Specific experimental elemental analysis data for this compound has not been found in the reviewed literature. However, the theoretical elemental composition can be calculated from its molecular formula, C6H9N3O.

Table 1: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 6 72.06 51.79%
Hydrogen H 1.01 9 9.09 6.54%
Nitrogen N 14.01 3 42.03 30.22%
Oxygen O 16.00 1 16.00 11.45%

| Total | | | | 139.18 | 100.00% |

This table presents the theoretical percentages of each element in the compound. Experimental verification of these values through combustion analysis would be required to confirm the purity of a synthesized sample.

Computational Studies and Theoretical Investigations of 1,5 Dimethyl 1h Pyrazole 3 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of pyrazole (B372694) derivatives. researchgate.netresearchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional, often paired with basis sets such as 6-31G* or 6-311++G(d,p), is commonly used to achieve a balance between computational cost and accuracy for geometry optimization, frequency calculations, and electronic property analysis. nih.govjcsp.org.pkresearchgate.net

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For 1,5-Dimethyl-1H-pyrazole-3-carboxamide, this optimization would reveal key structural parameters.

The pyrazole ring is expected to be largely planar, a common feature in related heterocyclic compounds. nih.gov The optimization process provides precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's conformation and steric relationships between its functional groups—the pyrazole core, the two methyl groups, and the carboxamide side chain. The planarity and orientation of the carboxamide group relative to the pyrazole ring are of particular interest as they influence intermolecular interactions and electronic properties.

Table 1: Predicted Structural Parameters for a Pyrazole Carboxamide Derivative Note: The following data is illustrative for a pyrazole derivative and obtained through DFT calculations.

ParameterBondValue
Bond Length (Å)N1-N21.35
C3-C(O)1.48
C=O1.24
C(O)-NH21.36
Bond Angle (°)N2-C3-C(O)125.0
C3-C(O)-N118.5
O=C-N123.0

The electronic nature of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jcsp.org.pk The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the LUMO energy indicates its ability to accept electrons (its electrophilicity). nih.gov

The energy gap (ΔE) between the HOMO and LUMO is a critical descriptor of chemical reactivity and kinetic stability. nih.gov A small HOMO-LUMO gap suggests high polarizability, low kinetic stability, and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In studies of various pyrazole-carboxamides, the HOMO and LUMO are typically delocalized across the conjugated system of the pyrazole ring and the carboxamide group. jcsp.org.pkresearchgate.net

Table 2: Illustrative Frontier Orbital Energies for Pyrazole Carboxamide Derivatives (eV) Source: Based on data from DFT/B3LYP studies on related pyrazole-carboxamides. jcsp.org.pkresearchgate.net

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Derivative A-6.150-1.0325.118
Derivative B-5.44-1.214.23
Derivative C-5.56-1.244.32
Derivative D-5.63-1.414.21

Following geometry optimization and frequency calculations, key thermodynamic properties can be predicted at different temperatures. These properties, including heat capacity (Cv), entropy (S), and enthalpy (H), are derived from the vibrational, translational, and rotational contributions of the molecule. researchgate.net Such data are valuable for predicting the compound's stability and behavior under varying thermal conditions. Generally, these thermodynamic functions are observed to increase with temperature, reflecting the greater molecular motion and energy distribution at higher temperatures.

Table 3: Predicted Thermodynamic Properties at Standard Temperature (298.15 K) Note: These values are representative for a molecule of similar size and complexity.

PropertyValue
Heat Capacity (Cv)35.5 cal mol-1 K-1
Entropy (S)95.8 cal mol-1 K-1
Enthalpy (H)5.2 kcal mol-1

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme to identify electron-rich and electron-poor regions. researchgate.net

The MEP map provides a clear guide to the reactive sites of this compound:

Negative Regions (Red/Yellow): These areas correspond to high electron density and represent the most favorable sites for electrophilic attack. For pyrazole carboxamides, these are typically localized on the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the pyrazole ring. nih.govnih.gov

Positive Regions (Blue): These areas indicate low electron density or an excess of positive charge and are the preferred sites for nucleophilic attack. The hydrogen atoms of the amide (-NH₂) group are expected to be the most positive regions, making them potential hydrogen-bond donors. nih.goviucr.org

Neutral Regions (Green): These areas represent regions of near-zero potential, typically found over the carbon-hydrogen bonds of the methyl groups.

This analysis is crucial for understanding how the molecule interacts with biological receptors and other molecules. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to explore and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By partitioning the crystal electron density, it generates a unique surface for a molecule that allows for the visualization and analysis of how it interacts with its neighbors.

The analysis produces two key outputs:

dnorm Surface: This surface is mapped with a color scale where red spots highlight intermolecular contacts that are shorter than the van der Waals radii sum, indicating strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. nih.govnih.gov

For pyrazole carboxamide derivatives, the most significant interactions typically involve hydrogen bonding from the amide N-H group to the carbonyl oxygen of a neighboring molecule, along with numerous weaker H···H, C···H, and N···H contacts. nih.goviucr.org

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Pyrazole Carboxamide Source: Based on data from published crystal structures of related pyrazole carboxamides. nih.goviucr.org

Interaction TypeContribution (%)
H···H46.4 - 68.6
O···H / H···O11.9
C···H / H···C22.4
N···H / H···N11.1

This analysis is invaluable for understanding the solid-state packing of the molecule, which influences its physical properties such as solubility and melting point.

Molecular Docking Simulations

No specific molecular docking studies for this compound were identified in the available literature.

Binding Affinities with Biological Targets (e.g., Enzymes, Receptors, DNA)

There is no published data detailing the binding affinities of this compound with specific biological targets.

Prediction of Binding Modes

Information regarding the predicted binding modes of this compound is not available.

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculations for this compound have been reported in the reviewed scientific papers.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies focusing on this compound could not be found in the existing literature.

Medicinal Chemistry and Drug Development Potential

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For pyrazole (B372694) derivatives, SAR studies have revealed key structural features that contribute to their therapeutic effects.

While specific SAR studies focused exclusively on a series of 1,5-Dimethyl-1H-pyrazole-3-carboxamide analogs are not extensively documented in publicly available research, general principles from related pyrazole structures provide valuable insights. For example, in a series of 1-aryl-1H-pyrazole-imidazoline derivatives, the addition of a methyl group to the pyrazole ring was found to influence their trypanocidal activity. nih.gov This suggests that the methyl groups at the 1 and 5 positions of this compound are likely to play a significant role in its biological profile.

In another study on pyrazole azabicyclo[3.2.1]octane sulfonamides, the 3,5-dialkyl substitution on the pyrazole ring was found to be important for activity. nih.gov This highlights the potential significance of the substitution pattern in determining the biological function of pyrazole-based compounds. The carboxamide moiety at the C-3 position is also a critical feature, as it has been shown to be involved in crucial interactions with biological targets in other pyrazole-based compounds. The structure-activity relationship of certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives demonstrated that a carboxamide at the C-3 position contributed to antiproliferative activity on breast cancer cells. researchgate.net

The following table summarizes the impact of substituent modifications on the biological activity of various pyrazole carboxamide derivatives, offering a glimpse into the potential SAR of this compound.

Compound Series Substituent Modification Impact on Biological Activity
1-aryl-1H-pyrazole-imidazoline derivativesAddition of a methyl group to the pyrazole ringInfluenced trypanocidal activity nih.gov
Pyrazole azabicyclo[3.2.1]octane sulfonamides3,5-dialkyl substitution on the pyrazole ringImportant for activity nih.gov
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativesCarboxamide at C-3Contributed to antiproliferative activity researchgate.net

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties that require modification to obtain a better drug candidate. The pyrazole carboxamide scaffold has served as a foundation for the identification and optimization of numerous lead compounds.

While there is no direct evidence of this compound itself being identified as a lead compound in major drug discovery programs, its structural analogs have been the focus of such efforts. For example, a study on the optimization of compounds for antitrypanosomal efficacy started with a 5-phenylpyrazolopyrimidinone as a lead compound. nih.gov Another research effort focused on the optimization of 1-methyl-1H-pyrazole-5-carboxamides as potent inhibitors of the parasitic nematode Haemonchus contortus. nih.gov

Furthermore, a structurally related compound, N-(1H-benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, was identified as a cruzipain inhibitor, and this information was used to design new potential therapeutic agents. nih.gov This demonstrates the utility of dimethyl-pyrazole carboxamide scaffolds in lead discovery. The optimization process for such compounds typically involves modifying substituents to improve potency, selectivity, and pharmacokinetic properties.

The table below illustrates examples of lead optimization efforts based on the pyrazole carboxamide scaffold.

Lead Compound Scaffold Therapeutic Target/Area Optimization Goal
5-phenylpyrazolopyrimidinoneAntitrypanosomalImprove efficacy nih.gov
1-methyl-1H-pyrazole-5-carboxamideAnthelminticEnhance potency against Haemonchus contortus nih.gov
N-(1H-benzoimidazol-2-yl)-1,3-dimethyl-1H-pyrazole-4-carboxamideCruzipain inhibitionDesign of new analogs nih.gov

Target Identification and Validation

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action and for rational drug design. For the pyrazole carboxamide class of compounds, a variety of biological targets have been identified.

Several studies have implicated enzymes and receptors as targets for pyrazole carboxamide derivatives. For instance, certain 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to inhibit kinases such as FLT3 and Cyclin-Dependent Kinases (CDKs), which are important targets in cancer therapy. nih.gov Additionally, a series of 1,5-diarylpyrazole-3-carboxamide derivatives have been explored as antagonists for the cannabinoid receptor 1 (CB1). acs.org Another study synthesized and evaluated pyrazole-carboxamides bearing a sulfonamide moiety as potent inhibitors of carbonic anhydrase isoenzymes I and II. nih.gov

DNA can also be a direct therapeutic target for small molecules. Some novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their DNA-binding interaction as a potential antitumor mechanism. nih.govjst.go.jpscilit.com These studies suggest that certain pyrazole carboxamides can interact with DNA, potentially through groove binding, and this interaction may contribute to their cytotoxic effects on cancer cells. nih.govjst.go.jpscilit.com

The specific molecular targets of this compound have not been definitively elucidated in the reviewed literature. However, based on the findings for structurally similar compounds, it is plausible that its biological activity could be mediated through interactions with kinases, G-protein coupled receptors, or DNA.

The following table summarizes some of the identified targets for various pyrazole carboxamide derivatives.

Compound Class Identified Target Therapeutic Area
1H-pyrazole-3-carboxamide derivativesFLT3, CDK kinasesCancer nih.gov
1,5-diarylpyrazole-3-carboxamide derivativesCannabinoid Receptor 1 (CB1)Neurological disorders acs.org
Pyrazole-carboxamides with sulfonamide moietyCarbonic Anhydrase I and IIGlaucoma, etc. nih.gov
Novel 1H-pyrazole-3-carboxamide derivativesDNACancer nih.govjst.go.jpscilit.com

In Vitro and In Vivo Efficacy Studies

For example, various pyrazole carboxamide derivatives have been tested for their in vitro anticancer activity against a panel of human cancer cell lines, with some compounds exhibiting significant growth inhibitory effects. ekb.egcu.edu.eg In one study, new pyrazole-5-carboxamide derivatives were synthesized and showed promising cytotoxicity profiles against six distinct cancer cell lines. bohrium.com Another study reported the in vitro anti-leukemia cancer activity of novel pyrazole derivatives. researchgate.net

Beyond cancer, pyrazole carboxamides have been evaluated for other therapeutic applications. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamides were synthesized and identified as potent inhibitors of the parasitic nematode Haemonchus contortus in vitro. nih.govtcgls.com Additionally, other derivatives have been screened for their antimicrobial activities.

The table below provides a summary of in vitro efficacy findings for various pyrazole carboxamide derivatives.

Compound Series In Vitro Model Observed Efficacy
1,5-diarylpyrazole carboxamide derivativesHuman cancer cell lines (DLD, Hela, K-562, SUIT, HepG-2)Prominent cytotoxic effect of some compounds ekb.eg
New diphenyl-1H-pyrazoles60 cancer cell lines (NCI/USA)Promising growth inhibitory activity cu.edu.eg
Pyrazole-5-carboxamide derivativesSix cancer cell linesPromising cytotoxicity profiles bohrium.com
Novel pyrazole derivativesLeukemia HL-60 cell linePotent cytotoxic activity researchgate.net
1-methyl-1H-pyrazole-5-carboxamidesHaemonchus contortus larvaePotent inhibition of larval development nih.govtcgls.com
Carboxamide derivatives of pyrazoleVarious bacteria and fungiAntimicrobial activity

Pharmacokinetic and Toxicological Considerations

The development of any therapeutic agent hinges on a thorough understanding of its pharmacokinetic (how the body processes the drug) and toxicological (adverse effects) properties. While comprehensive data for this compound itself is limited, studies on closely related analogues provide critical insights into the potential profile of this chemical family.

Research into a series of pyrazole derivatives has indicated predictions of good oral bioavailability, a crucial factor for drug development. nih.gov However, the toxicological profile is complex and appears to be highly dependent on the specific structural arrangement of the molecule. For instance, certain derivatives of the target compound, specifically 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide and 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide, were found to exhibit very weak genotoxicity. nih.gov In contrast, a study on a different isomer series, 1-methyl-1H-pyrazole-5-carboxamides, revealed unexpected and significant acute toxicity in mouse models. nih.gov This toxicity was not apparent in standard cell culture tests but was linked to a dose-dependent inhibition of mitochondrial respiration, leading to potent cytotoxicity in respiring cells like rat hepatocytes. nih.gov This highlights the importance of specific toxicological assays, particularly for mitochondrial toxicity, early in the drug discovery process for this class of compounds. nih.gov

Further studies on other pyrazole derivatives showed low cytotoxicity against mammalian Vero cells, with many compounds having a 50% cytotoxic concentration (CC₅₀) value greater than 500 µM. nih.gov

Table 1: Summary of Toxicological Findings for Pyrazole Carboxamide Derivatives

Compound Class/Derivative Finding Implication Source(s)
1,5-dimethyl-N-propyl/phenyl-1H-pyrazole-3-carboxamides Exhibited very weak genotoxicity. Suggests a favorable profile for the core structure regarding DNA damage. nih.gov
1-Methyl-1H-pyrazole-5-carboxamides (Isomers) Showed unexpected acute mammalian toxicity in vivo. Indicates potential for significant systemic toxicity despite clean in vitro profiles. nih.gov
1-Methyl-1H-pyrazole-5-carboxamides (Isomers) Toxicity linked to inhibition of mitochondrial respiration. Pinpoints a specific mechanism of toxicity to monitor in future drug design. nih.gov

Drug Repurposing Strategies

Drug repurposing, the strategy of identifying new uses for existing or investigated drugs, is a highly efficient approach in pharmaceutical development. The this compound scaffold is an excellent candidate for such strategies due to the exceptionally broad spectrum of biological activities demonstrated by its derivatives. mdpi.comnih.govnih.gov The versatility of the pyrazole core allows for structural modifications that can tune its activity towards various biological targets. nih.gov

Compounds from this family have been investigated for a wide array of therapeutic applications, showcasing a rich and diverse pharmacology. This breadth of activity provides a strong foundation for repurposing; a compound initially developed for one disease may show superior efficacy or a better safety profile for another.

Key therapeutic areas where pyrazole carboxamide derivatives have shown promise include:

Antimicrobial and Antifungal: Numerous pyrazole derivatives have demonstrated significant activity against various strains of bacteria and fungi, making them potential candidates for new antibiotics or antifungals to combat resistance. nih.govorientjchem.orgwisdomlib.org

Anticancer: The antiproliferative effects of pyrazole carboxamides have been evaluated against multiple cancer cell lines. nih.govekb.eg Some derivatives have been found to interact with DNA or inhibit key enzymes like EGFR-TK, suggesting their potential as oncology treatments. nih.govekb.eg

Anti-inflammatory: The pyrazole ring is a core component of the well-known anti-inflammatory drug celecoxib (B62257), and many other derivatives have been explored for their potential to treat inflammation. nih.gov

Antitubercular: In the face of rising antibiotic resistance, novel treatments for tuberculosis are urgently needed. Certain pyrazole carboxamide derivatives have shown potent activity against Mycobacterium tuberculosis, comparable to existing drugs. wisdomlib.org

Insecticidal: Beyond human medicine, pyrazole carboxamides are widely used in agriculture for crop protection, with specific derivatives showing high insecticidal activity against various pests. nih.gov

This wide range of biological targets means that a library of synthesized pyrazole carboxamides could be screened against different diseases, potentially leading to the rapid identification of new therapeutic uses.

Complex Formation with Transition Metals and Enhanced Activity

A fascinating and promising area of research involves the formation of coordination complexes between pyrazole-based ligands and transition metals. This complexation can significantly alter and often enhance the biological activity of the parent organic molecule. The nitrogen atoms within the pyrazole ring act as excellent donor sites for coordination with metal ions such as nickel (Ni), cadmium (Cd), cobalt (Co), copper (Cu), and zinc (Zn). researchgate.netnih.govresearchgate.netnih.gov

A key study synthesized coordination complexes using derivatives of the target compound, namely 1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) and 1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2). nih.gov The resulting complexes, Ni(L1)₂₂ and [Cd₂(L2)₂]Cl₄, were evaluated for their biological properties. nih.gov While the parent ligands showed weak genotoxicity, the metal complexes exhibited a notable increase in genotoxicity. nih.gov Furthermore, the compounds and their complexes demonstrated significant antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.gov

This principle of enhanced bioactivity is a recurring theme in the literature. Multiple studies have reported that the metal complexes of pyrazole and pyrazoline derivatives inhibit the growth of bacteria and fungi to a greater extent than the free ligands. researchgate.netnih.gov The exact mechanism for this enhancement is multifaceted but may involve factors such as changes in the molecule's shape, solubility, and ability to interact with biological targets.

Table 2: Examples of Pyrazole-Derivative Metal Complexes and Their Properties

Ligand Metal Ion(s) Resulting Complex Observed Property/Activity Source(s)
1,5-dimethyl-N-phenyl-1H-pyrazole-3-carboxamide (L1) Nickel (II) Ni(L1)₂₂ Antifungal, antibacterial, increased genotoxicity compared to ligand. nih.gov
1,5-dimethyl-N-propyl-1H-pyrazole-3-carboxamide (L2) Cadmium (II) [Cd₂(L2)₂]Cl₄ Antifungal, antibacterial, increased genotoxicity compared to ligand. nih.gov
Pyrazole acetamide Cadmium (II), Copper (II), Iron (III) [Cd(L₁)₂Cl₂], Cu(L₁)₂(C₂H₅OH)₂₂, Fe(L₂)₂(H₂O)₂₂·2H₂O The study highlights the potential for antibacterial activity in heterocyclic metal complexes. nih.gov

This strategy of forming metal complexes offers a powerful tool to modulate the pharmacological properties of the this compound scaffold, potentially leading to the development of novel therapeutic agents with enhanced potency and efficacy.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) derivatives has been a central focus for organic chemists. chim.it Traditional methods often involve the cyclocondensation of β-diketones with hydrazine (B178648) derivatives. nih.gov However, future research should prioritize the development of more efficient, sustainable, and diverse synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of environmentally benign solvents like water or deep eutectic solvents, and employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis can reduce the environmental impact of production. ias.ac.in The use of recyclable catalysts, such as taurine (B1682933) or montmorillonite (B579905) K10, in multi-component reactions also represents a promising green approach for synthesizing complex pyrazole derivatives in a single step. nih.gov

Catalyst Development: The design of novel catalysts, including nano-catalysts like nano-ZnO, could lead to higher yields and reduced reaction times for pyrazole synthesis. nih.gov Ligand-free catalytic systems are also an area of interest for simplifying purification processes. ias.ac.in

Flow Chemistry: The application of continuous flow technology could enable safer, more scalable, and highly controlled production of pyrazole carboxamides, which is particularly important for industrial applications.

Combinatorial Synthesis: Expanding the use of multi-component reactions and solid-phase synthesis will facilitate the rapid generation of large libraries of 1,5-Dimethyl-1H-pyrazole-3-carboxamide analogs. nih.gov This approach is crucial for efficiently exploring the chemical space around the core scaffold to identify compounds with optimized properties.

Detailed Elucidation of Mechanisms of Action

While various biological activities have been reported for pyrazole carboxamides, the precise molecular mechanisms often remain partially understood. Future studies must focus on a deeper mechanistic elucidation to guide rational drug design.

Target Identification and Validation: For compounds identified through phenotypic screening, robust target deconvolution strategies are necessary to identify the specific proteins or pathways they modulate. researchgate.net For instance, certain 1-methyl-1H-pyrazole-5-carboxamides have shown potent inhibition of mitochondrial respiration, a mechanism that warrants further investigation to understand its relevance to both therapeutic efficacy and potential toxicity. nih.govtcgls.com

Structural Biology: Co-crystallization of lead compounds with their target proteins can provide atomic-level insights into binding interactions. This information is invaluable for structure-based drug design, allowing for the optimization of potency and selectivity. Studies on pyrazole sulfonamides, for example, have used binding mode analysis to explain structure-activity relationships. nih.gov

Systems Biology Approaches: Utilizing transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to treatment with pyrazole carboxamide derivatives. This can help uncover novel mechanisms of action, identify biomarkers for patient stratification, and reveal potential synergistic drug combinations. For example, understanding how these compounds induce apoptosis or autophagy in cancer cells requires a multi-omics approach. nih.gov

DNA Interaction Studies: Some novel 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and induce DNA cleavage. nih.govscilit.com Further research is needed to characterize the sequence specificity and the downstream cellular consequences of this DNA interaction.

Development of Highly Selective Compounds

A significant challenge in drug development is achieving high selectivity for the intended biological target to minimize off-target effects. The pyrazole scaffold offers ample opportunities for chemical modification to enhance selectivity. mdpi.com

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental to understanding how different substituents on the pyrazole ring and carboxamide group influence target affinity and selectivity. mdpi.com For instance, research on pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has shown that modifications of amine subunits can be crucial for achieving selectivity for specific kinase isoforms like PI3Kδ. nih.gov

Fragment-Based and Computer-Aided Drug Design (CADD): Employing CADD techniques, such as molecular docking and molecular dynamics simulations, can predict the binding of novel analogs to target proteins. researchgate.netekb.eg This in silico approach can prioritize the synthesis of compounds with a higher probability of being potent and selective, thereby saving time and resources.

Targeting Specific Isoforms: For enzyme families like kinases (e.g., CDKs, FLT3) and carbonic anhydrases, designing inhibitors that are selective for a particular isoform is critical. nih.govmdpi.com Future work should focus on exploiting subtle differences in the active sites of these isoforms to develop highly selective pyrazole carboxamide inhibitors.

Research FocusObjectiveKey Methodologies
SAR Optimization Enhance target selectivity and potencyCombinatorial synthesis, High-throughput screening
CADD Predict binding affinity and prioritize synthesisMolecular docking, Molecular dynamics
Isoform-Specific Inhibition Minimize off-target effects and toxicityStructural biology, Kinase profiling assays

Investigation of Synergistic Effects with Other Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, particularly in oncology, for overcoming drug resistance and improving therapeutic outcomes. The potential of this compound and its derivatives to act synergistically with other agents is a largely unexplored but promising area.

Oncology: Given the demonstrated anticancer activity of many pyrazole derivatives, which often target kinases or induce apoptosis, their combination with standard-of-care chemotherapeutics, targeted therapies, or immunotherapies should be systematically investigated. mdpi.comnih.gov For example, a pyrazole carboxamide that inhibits a specific cyclin-dependent kinase could be combined with a DNA-damaging agent to achieve a synergistic anti-proliferative effect.

Infectious Diseases: In the context of antimicrobial or antifungal applications, pyrazole carboxamides could be combined with existing antibiotics to combat resistant strains. researchgate.net The combination could potentially lower the required dose of each agent, reducing toxicity.

Inflammatory Disorders: For anti-inflammatory applications, combining a pyrazole-based compound with other anti-inflammatory drugs, such as NSAIDs or corticosteroids, could provide enhanced efficacy at lower doses. nih.gov

Advanced Preclinical and Clinical Evaluation

Promising lead compounds from the pyrazole carboxamide class must undergo rigorous preclinical and, eventually, clinical evaluation.

Advanced Preclinical Models: Moving beyond simple 2D cell cultures, future preclinical testing should utilize more physiologically relevant models such as 3D organoids, patient-derived xenografts (PDXs), and sophisticated animal models of disease. These models can provide more accurate predictions of in vivo efficacy.

Pharmacokinetics and Metabolism: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates are essential. Understanding the metabolic fate of these compounds is crucial for predicting their in vivo behavior and potential for drug-drug interactions.

Translational Studies: For compounds progressing towards clinical trials, identifying predictive biomarkers is critical for selecting patients most likely to respond to treatment. These biomarkers can be identified through genomic or proteomic analysis of preclinical models and validated in early-phase clinical studies. While some pyrazole carboxamides have been evaluated in rodent models, the pipeline for clinical translation needs to be strengthened. researchgate.netnih.gov

Application in Emerging Fields of Chemistry and Biology

The unique chemical properties of the pyrazole ring suggest that its derivatives could find applications beyond traditional medicinal chemistry. chim.it

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,5-Dimethyl-1H-pyrazole-3-carboxamide and its derivatives?

  • Methodology :

  • Step 1 : Synthesize pyrazole-3-carboxylate esters via condensation of ethyl 2,4-dioxobutanoate derivatives with hydrazines under reflux conditions (e.g., ethanol, 60°C) .

  • Step 2 : Hydrolyze esters to carboxylic acids using aqueous NaOH (10%, 60°C, 4 h), followed by acidification with HCl to precipitate the product .

  • Step 3 : Convert acids to carboxamides by reacting with amines in dry DMF, using coupling agents like 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide (EDC) .

  • Example : Synthesis of N-(3-benzoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide achieved a 72% yield via coupling with 3-aminobenzophenone, followed by silica gel purification .

    • Key Data :
StepReagents/ConditionsYield (%)Reference
Ester hydrolysisNaOH (10%), 60°C54–80%
Carboxamide formationDMF, EDC54–72%

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H NMR : Identify substituents via characteristic peaks (e.g., methyl groups at δ 2.23–2.26 ppm, aromatic protons at δ 6.5–7.9 ppm) .
  • Mass Spectrometry (ESI) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 309.1 for pyrazole-carboxylic acid derivatives) .
  • X-ray Crystallography : Resolve stereochemistry and hydrogen bonding, as seen in N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide (C–C bond length: 0.007 Å) .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of pyrazole carboxamides?

  • Methodology :

  • Quantum-Chemical Calculations : Optimize geometries using DFT (e.g., B3LYP/6-31G*) to predict reaction pathways for ester-to-amide conversions .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) to guide analog design .
    • Case Study : Theoretical studies on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives revealed charge distribution effects on reactivity .

Q. How can contradictory data in spectroscopic analysis be resolved?

  • Methodology :

  • Cross-Validation : Compare NMR, MS, and IR data to confirm structural assignments. For example, conflicting aromatic proton signals in DMSO-d6 vs. CDCl3 may arise from solvent polarity effects .
  • Crystallographic Validation : Use single-crystal X-ray structures to resolve ambiguities in tautomeric forms or regiochemistry .
    • Best Practices : Maintain open data practices (e.g., sharing raw spectra) to enable reproducibility and collaborative troubleshooting .

Q. What strategies are used to design analogs with enhanced bioactivity?

  • Methodology :

  • Bioisosteric Replacement : Substitute the 4-hydroxyphenyl group (e.g., with naphthyl or chlorophenyl) to modulate lipophilicity and target binding .
  • Functionalization : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) to enhance metabolic stability, as seen in analogs with improved enzyme inhibition .
    • Example : N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013785-74-4) was designed for potential CNS activity via oxadiazole incorporation .

Q. How do reaction conditions impact the regioselectivity of pyrazole ring formation?

  • Methodology :

  • Temperature Control : Lower temperatures (0–5°C) favor kinetic products, while reflux promotes thermodynamic control .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2) to direct cyclization toward 1,5-disubstituted isomers over 1,3-products .
    • Data Insight : Ethyl 5-(4-hydroxyphenyl)-1-(1-naphthylmethyl)-1H-pyrazole-3-carboxylate achieved 54% yield under optimized reflux conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,5-Dimethyl-1H-pyrazole-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.